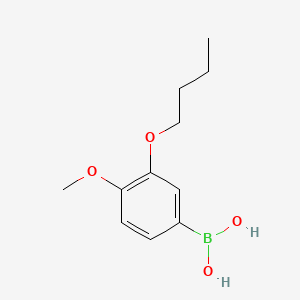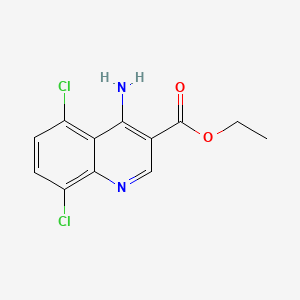
Methyl-Azepan-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl azepane-4-carboxylate is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, which is a saturated seven-membered ring containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
Methyl azepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
Target of Action
Methyl azepane-4-carboxylate is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Mode of Action
The compound is involved in Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . These reactions lead to the synthesis of non-fused N-aryl azepane derivatives . The resulting products can be easily converted into a range of highly functionalized azepanes .
Biochemical Pathways
It’s known that azepane derivatives, which this compound helps synthesize, are used as key intermediates in various biochemical pathways .
Pharmacokinetics
The compound’s role in the synthesis of non-fused n-aryl azepane derivatives suggests that its bioavailability and pharmacokinetics would be crucial for the efficacy of these derivatives .
Result of Action
The primary result of the action of Methyl azepane-4-carboxylate is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Action Environment
The environment can influence the action, efficacy, and stability of Methyl azepane-4-carboxylate. For instance, the Pd/LA-catalyzed reactions involving this compound proceed smoothly under extremely mild conditions . Therefore, maintaining such conditions is crucial for the compound’s effective action.
Biochemische Analyse
Biochemical Properties
Methyl azepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with biotin-dependent carboxylases, which are crucial for fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Methyl azepane-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetyl-CoA carboxylase, which plays a pivotal role in fatty acid biosynthesis . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis.
Molecular Mechanism
The molecular mechanism of action of methyl azepane-4-carboxylate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain carboxylases by binding to their active sites . This inhibition can lead to alterations in metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl azepane-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl azepane-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of methyl azepane-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving energy homeostasis. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
Methyl azepane-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, which are essential for fatty acid and amino acid metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, methyl azepane-4-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of methyl azepane-4-carboxylate can affect its localization and biological activity.
Subcellular Localization
Methyl azepane-4-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl azepane-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-alkylated amino acids or their derivatives can lead to the formation of azepane rings. Another method involves the use of palladium-catalyzed reactions, which have been shown to be effective in forming azepane derivatives .
Industrial Production Methods: Industrial production of methyl azepane-4-carboxylate typically involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl azepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amines.
Vergleich Mit ähnlichen Verbindungen
Methyl azepane-4-carboxylate can be compared with other similar compounds, such as:
Azepane: The parent compound, which lacks the carboxylate group.
Piperidine: A six-membered nitrogen-containing ring, which is structurally similar but has different chemical properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness: Methyl azepane-4-carboxylate is unique due to its seven-membered ring structure and the presence of a carboxylate group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
methyl azepane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUJOACQSXTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)






![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)






